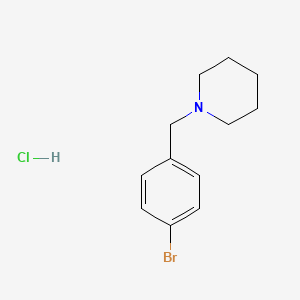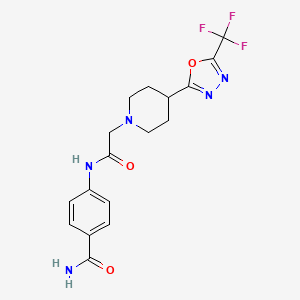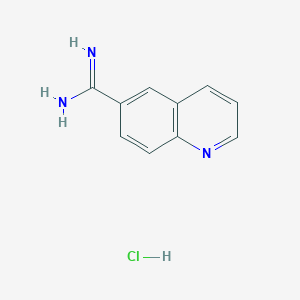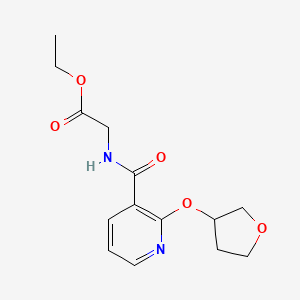![molecular formula C16H11F2N3O3S B2496949 1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea CAS No. 1219903-95-3](/img/structure/B2496949.png)
1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of novel urea derivatives involves reactions between various substituted amines and specific reagents like triphosgene in the presence of a base. For instance, derivatives have been synthesized by reacting thiazol-2-yl compounds with different isocyanates, demonstrating a method to obtain compounds with potential biological activities. These processes are characterized by their ability to introduce diverse functional groups into the urea scaffold, leading to a variety of chemical structures with potential applications in biomedical research (Shankar et al., 2017).
Molecular Structure Analysis
Molecular structure characterization often involves X-ray crystallography, NMR, MS, and IR techniques. These methods have elucidated the structures of several urea derivatives, revealing the coplanarity of the urea group with adjacent rings and the presence of intramolecular hydrogen bonds that stabilize the molecular structure. For example, a study demonstrated the planar structure of a urea compound and its intermolecular hydrogen bonding and π–π stacking interactions, which are crucial for understanding the compound's chemical behavior and interactions (Song et al., 2008).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Derivatives: Research has explored the synthesis of related thiazolyl urea derivatives, demonstrating their potential in producing compounds with significant antitumor activities (Ling, Xin, Zhong, & Jian‐xin, 2008).
- Crystal Structure Analysis: Studies have been conducted to understand the crystal structure of similar benzoylurea insecticides, which aids in determining their physical and chemical properties (Cho, Kim, Lee, & Kim, 2015); (Jeon, Kang, Lee, & Kim, 2014).
Biological and Pharmacological Applications
- Antimicrobial and Antidiabetic Properties: Compounds with similar structures have been synthesized and evaluated for their antimicrobial and antidiabetic activities, highlighting their potential in medical and pharmaceutical applications (Faidallah, Khan, & Asiri, 2011).
- Antioxidant Activity: Research has investigated the antioxidant activity of thiazole derivatives, revealing their potential in combating oxidative stress (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).
Chemical and Material Science
- Synthesis of Fluorinated Heterocycles: The reactivity of related compounds with bifunctional nucleophiles has been studied, indicating their usefulness in synthesizing fluorinated benzimidazole and other derivatives (Filyakova, Zapevalov, Kodess, Slepukhin, & Saloutin, 2014).
Antitumor and Cytotoxicity Studies
- Antitumor and Antiproliferative Effects: Compounds within this chemical family have been synthesized and evaluated for their antitumor properties and cytotoxic effects against various cancer cell lines, presenting a potential avenue for cancer treatment (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c17-8-2-1-3-9(18)14(8)20-15(22)21-16-19-10-6-11-12(7-13(10)25-16)24-5-4-23-11/h1-3,6-7H,4-5H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOHBEAZNXTKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)
![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)
![2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496877.png)
![N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2496879.png)




![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)

